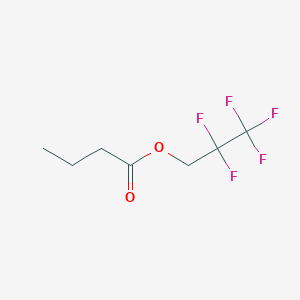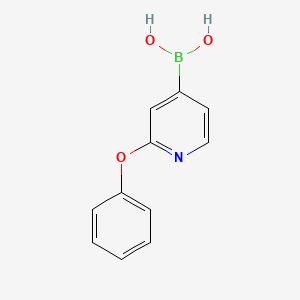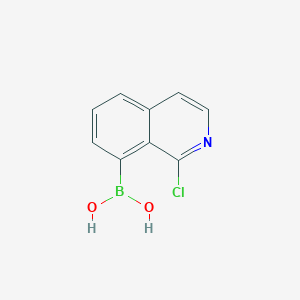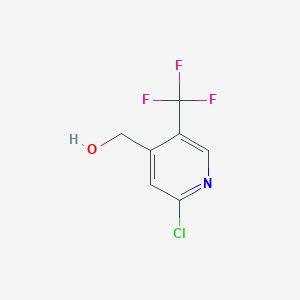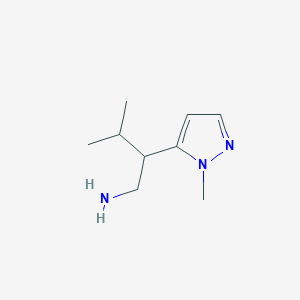
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine
Übersicht
Beschreibung
“3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine” is a chemical compound with the CAS Number: 1522545-56-7 . It has a molecular weight of 167.25 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group has been reported in the literature . For example, to enhance the potency of quinclorac, a herbicide, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H17N3/c1-7(2)8(6-10)9-4-5-11-12(9)3/h4-5,7-8H,6,10H2,1-3H3 . The InChI key is REEIWYLDYVOGJX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 167.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Various synthesis methods, such as microwave irradiation and solvent-free condensation, have been employed for the efficient production of pyrazole derivatives, including those related to 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine (Becerra, Rojas, & Castillo, 2021).
- Molecular Structure Analysis : The molecular structures of these compounds have been elucidated using various spectroscopic techniques, such as FT-IR, UV–visible, proton NMR, and X-ray crystallography (Titi et al., 2020).
Potential Applications
- Antitumor Activity : Certain pyrazole derivatives have shown promising antitumor activity, making them potential candidates for cancer treatment research (Kodadi et al., 2007).
- Antimicrobial Properties : These compounds have also been evaluated for their antimicrobial potential, showing effectiveness against selected microorganisms (Deohate & Palaspagar, 2020).
- Corrosion Inhibition : In the context of corrosion inhibition, pyrazole derivatives have been studied theoretically to understand their efficiency and reactive sites (Wang et al., 2006).
- Catalytic Applications : Pyrazolyl compounds have been utilized in catalysis, particularly in the copolymerization of CO2 and cyclohexene oxide, showcasing their versatility in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a pyrazole structure are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in gene expression profiles and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are important for its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell.
Eigenschaften
IUPAC Name |
3-methyl-2-(2-methylpyrazol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)8(6-10)9-4-5-11-12(9)3/h4-5,7-8H,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIWYLDYVOGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)
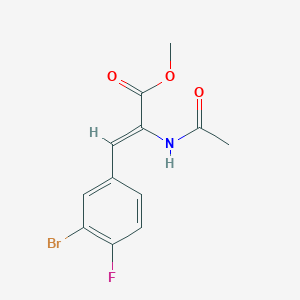

![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)
![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)
